molecular formula C8H12N2O2 B15335663 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol

Cat. No.: B15335663
M. Wt: 168.19 g/mol
InChI Key: XNWLABHOTSUWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a pyrazole core substituted with a tetrahydrofuran ring, a structural motif of significant interest in medicinal chemistry for its potential to modulate the physicochemical properties and bioavailability of target molecules. Researchers can leverage this versatile scaffold in the synthesis of novel heterocyclic compounds, particularly in the exploration of new active pharmaceutical ingredients (APIs) and agrochemicals. As a key building block, it is instrumental in constructing more complex molecular architectures for biological screening and structure-activity relationship (SAR) studies. The tetrahydrofuryl moiety is often utilized to impart favorable characteristics such as improved solubility or metabolic stability. This product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal use. For detailed specifications, characterization data (including NMR and HPLC-MS), and safe handling information, please contact our technical support team.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-5-(oxolan-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C8H12N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h5,7,9H,2-4H2,1H3

InChI Key

XNWLABHOTSUWHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2CCCO2

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The formation of the pyrazole ring follows a well-established pathway involving the reaction of methyl hydrazine with β-keto esters. For 1-methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol, the critical precursor is ethyl 2-(tetrahydrofuran-2-yl)acetoacetate , a β-keto ester bearing the tetrahydrofuryl moiety. The reaction proceeds via:

  • Nucleophilic attack of methyl hydrazine on the ketone carbonyl.
  • Cyclization to form the pyrazole ring.
  • Hydrolysis of the ester group to yield the 5-hydroxyl substituent.

Regioselectivity is influenced by the electronic and steric effects of the tetrahydrofuryl group, favoring substitution at the pyrazole’s 3-position. Acid catalysts such as acetic acid or methanesulfonic acid enhance selectivity by stabilizing transition states.

Synthetic Protocol and Optimization

A representative procedure, adapted from analogous pyrazole syntheses, involves:

  • Reagents :
    • Ethyl 2-(tetrahydrofuran-2-yl)acetoacetate (1.0 equiv)
    • Methyl hydrazine (1.1 equiv, aqueous solution)
    • Acetic acid (0.1 equiv)
    • Ethanol (solvent)
  • Steps :

    • Dissolve the β-keto ester in ethanol.
    • Add acetic acid and methyl hydrazine dropwise at 10–15°C.
    • Heat to 80°C for 5–6 hours.
    • Distill off ethanol under reduced pressure.
    • Recrystallize the crude product from ethyl acetate/hexane.
  • Yield and Selectivity :

    • Typical yields range from 70–85%.
    • Selectivity for the 3-tetrahydrofuryl isomer over potential 5-substituted byproducts exceeds 95:5 under optimized conditions.

Alternative Routes and Modifications

Post-Functionalization of Pyrazole Intermediates

If the β-keto ester precursor is unavailable, a two-step strategy may be employed:

  • Synthesize 1-methyl-1H-pyrazol-5-ol via cyclocondensation of methyl hydrazine with ethyl acetoacetate.
  • Introduce the tetrahydrofuryl group via Mitsunobu reaction or alkylation :
    • Mitsunobu : React 1-methyl-1H-pyrazol-5-ol with tetrahydrofurfuryl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
    • Alkylation : Use tetrahydrofurfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF).

However, these methods face challenges:

  • Poor regioselectivity during alkylation.
  • Competing O- vs. N-alkylation necessitating protective groups.

Green Chemistry Approaches

Magnetized water, as demonstrated in chromenopyrazole synthesis, offers a solvent-free pathway:

  • Combine methyl hydrazine, β-keto ester, and magnetized water (15 min magnetization).
  • Stir at 60°C for 3 hours.
  • Filter and recrystallize.

Advantages :

  • Eliminates organic solvents.
  • Yields comparable to traditional methods (75–80%).

Critical Analysis of Reaction Parameters

Temperature and Catalysis

  • Low temperatures (10–25°C) : Favor kinetic control, reducing byproduct formation.
  • High temperatures (80–100°C) : Promote thermodynamic control, enhancing crystallinity and purity.
  • Acid selection : Methanesulfonic acid outperforms acetic acid in selectivity (98:2 vs. 95:5).

Solvent Systems

  • Ethanol : Ideal for solubilizing both hydrazine and β-keto ester.
  • Water : Enables greener synthesis but requires longer reaction times.
  • Ethyl acetate/Butyl acetate : Effective for recrystallization, minimizing product loss.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    • δ 1.09 (s, 3H, CH₃).
    • δ 3.73 (m, 1H, tetrahydrofuryl OCH₂).
    • δ 5.8 (s, 1H, pyrazole C-H).
    • δ 12.6 (s, 1H, OH).
  • IR (KBr) : 3250 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N).

Chromatographic Purity

  • TLC : Rf = 0.55 (5% MeOH/DCM).
  • HPLC : >99% purity with C18 column (acetonitrile/water).

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

  • Tetrahydrofurfuryl alcohol (from furfural hydrogenation) is a low-cost starting material for β-keto ester synthesis.
  • Claisen condensation : React tetrahydrofurfuryl alcohol with ethyl acetoacetate using NaH.

Waste Minimization

  • Distillation recovery : Ethanol and acetic acid are reclaimed during workup.
  • Catalyst recycling : Solid acid resins (e.g., Amberlyst-15) enable reuse for up to 5 cycles.

Chemical Reactions Analysis

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the first position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Cyclization: The tetrahydrofuryl group can participate in cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction yields an alcohol.

Scientific Research Applications

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-5-ol derivatives exhibit varied physicochemical and biological properties depending on substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Pyrazol-5-ol Derivatives

Compound Name Substituent (Position 3) Molecular Weight (g/mol) Key Applications Synthesis Method References
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Trifluoromethyl 166.10 Pharmaceutical intermediates, agrochemicals Ullmann coupling, cyclocondensation
3-Phenyl-1H-pyrazol-5-ol Phenyl 160.17 Dye precursors, coordination chemistry Aldehyde-pyrazolone condensation
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) Arylmethylene bridge ~300–350 Fungicides, pesticides Multicomponent condensation
[5-(2-Furyl)-1-methyl-1H-pyrazol-3-yl]methanol 2-Furyl (+ hydroxymethyl) 178.19 Not explicitly stated; likely intermediates Aldehyde-thiadiazole coupling
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol 3-Methylpiperidinyl 195.27 Unspecified (likely bioactive scaffolds) Substitution reactions

Key Comparison Points

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl groups (e.g., in 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) enhance lipophilicity and metabolic stability, making them prevalent in agrochemicals and drug candidates .
  • Tetrahydrofuryl groups (in the target compound) introduce ether oxygen atoms, improving aqueous solubility compared to aromatic substituents like phenyl or furyl .
  • Arylmethylene bridges (e.g., in 4,4′-(arylmethylene)bis derivatives) enable dimerization, enhancing pesticidal activity via increased molecular rigidity .

Synthetic Routes

  • Ullmann Coupling : Used for introducing aryl/heteroaryl groups (e.g., employs CuI/DMEDA for diarylpyrazole synthesis) .
  • Multicomponent Reactions : Efficient for bis-pyrazol-5-ol derivatives (e.g., aldehyde + pyrazolone condensations; ) .
  • Thiadiazole Coupling : describes using aldehydes with pyrazol-5-ol derivatives under ZnCl₂ catalysis, applicable to furyl/tetrahydrofuryl analogs .

Biological and Industrial Applications Antiviral Activity: Pyrano[2,3-c]pyrazole derivatives (structurally related to pyrazol-5-ols) show inhibition of human coronaviruses . Agrochemicals: Trifluoromethyl-pyrazol-5-ols are intermediates in fungicides, while bis-pyrazol-5-ols exhibit pesticidal activity . Coordination Chemistry: 3-Phenyl-pyrazol-5-ol derivatives form complexes with transition metals, useful in catalysis .

Crystallographic and Structural Insights

  • Pyrazole derivatives often crystallize in low-symmetry space groups (e.g., P-1 for trifluoromethyl analogs; ) .
  • The SHELX software suite () is widely used for resolving such structures, highlighting the planar geometry of pyrazole rings and substituent-dependent packing .

Biological Activity

1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent literature.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : Not specified in the sources.

1. Anti-inflammatory Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. A notable example includes the evaluation of pyrazole derivatives in carrageenan-induced edema models, where they demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .

2. Antimicrobial Activity

Pyrazole compounds have been investigated for their antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that certain pyrazole derivatives possess activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance antimicrobial efficacy, particularly the presence of electron-withdrawing groups .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. Some studies have reported that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that the action may involve the modulation of signaling pathways associated with cell survival and proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and selectivity for desired products. The incorporation of tetrahydrofuran moieties into the pyrazole scaffold has been shown to enhance solubility and biological activity.

Case Studies

Several case studies highlight the application of this compound in pharmacological research:

  • Case Study 1 : In a study evaluating anti-inflammatory agents, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The compound exhibited significant inhibition comparable to traditional NSAIDs .
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa, revealing that modifications in the side chain significantly impacted antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

  • Methodology : Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or equivalents. For analogs with tetrahydrofuran substituents, alkylation of pyrazole intermediates using tetrahydrofurfuryl halides under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction optimization should focus on temperature control (e.g., reflux in ethanol or THF) and stoichiometric ratios to minimize by-products like over-alkylated species .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR, IR (to detect OH and C=O groups), and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?

  • Approach :

  • NMR : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups. The tetrahydrofuryl moiety will show characteristic signals at δ 1.6–2.1 (m, CH₂) and δ 3.6–4.0 (m, OCH₂). The pyrazole-OH proton may appear as a broad singlet (δ 10–12) but can be suppressed in D₂O exchange experiments .
  • X-ray crystallography : For definitive confirmation, grow single crystals via slow evaporation (solvent: ethanol/water mix) and analyze intermolecular hydrogen bonding patterns (e.g., O–H···N interactions) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

  • Key Groups :

  • Pyrazole-OH : Prone to alkylation or acylation. Protect with SEM (2-(trimethylsilyl)ethoxymethyl) groups under basic conditions for selective modifications elsewhere .
  • Tetrahydrofuryl group : The ether oxygen can participate in hydrogen bonding, affecting solubility and biological interactions. Modify via ring-opening reactions (e.g., acid-catalyzed hydrolysis) to explore structure-activity relationships .

Advanced Research Questions

Q. How can conflicting reactivity data for pyrazole derivatives with tetrahydrofuryl substituents be reconciled?

  • Analysis : Discrepancies may arise from steric hindrance (e.g., substituent position on the pyrazole ring) or solvent polarity effects. For example, alkylation at the pyrazole 3-position (vs. 5-position) can alter reaction kinetics. Use computational tools (DFT calculations) to model steric/electronic effects and validate with kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Optimization :

  • Stepwise protection : Temporarily protect the pyrazole-OH with a TMS group during alkylation steps to prevent side reactions .
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions to enhance interfacial reactivity. For Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), use Pd(OAc)₂/XPhos ligand systems to functionalize aryl substituents .
  • Workup : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate intermediates, ensuring >95% purity at each step .

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Resolution :

  • Conformational analysis : Perform molecular dynamics simulations to account for rotational isomers (e.g., tetrahydrofuryl ring puckering) that may shift NMR signals.
  • Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to better match experimental IR or UV-Vis spectra .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the tetrahydrofuryl group.
  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential respiratory irritation .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous organic waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.